molecular formula C15H28N2O2 B14085206 3-Dodecylimidazolidine-2,4-dione CAS No. 101082-80-8

3-Dodecylimidazolidine-2,4-dione

Cat. No.: B14085206
CAS No.: 101082-80-8
M. Wt: 268.39 g/mol
InChI Key: IBPPVDPOIYOWAB-UHFFFAOYSA-N
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Description

3-Dodecylimidazolidine-2,4-dione is a chemical compound built upon the imidazolidine-2,4-dione scaffold, also known as hydantoin. This core structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and wide range of research applications . The compound features a dodecyl chain at the N-3 position, a modification that can significantly influence its properties and bioactivity. Researchers are particularly interested in hydantoin derivatives for their potential in anticancer and antimicrobial studies. Derivatives of the imidazolidine-2,4-dione scaffold have demonstrated promising antitumor activities by inducing apoptosis and inhibiting key enzymes like EGFR and HER2 protein kinases, which are implicated in cancer cell proliferation . Furthermore, structural analogues incorporating long alkyl chains, such as the dodecyl group, have shown enhanced antimicrobial activity, making them subjects of interest for investigating new agents against drug-resistant bacterial and fungal strains . The inherent reactivity of the hydantoin core also makes it a valuable intermediate in organic synthesis for constructing more complex molecules . This product is intended for research purposes in these and other exploratory areas. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101082-80-8

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

3-dodecylimidazolidine-2,4-dione

InChI

InChI=1S/C15H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(18)13-16-15(17)19/h2-13H2,1H3,(H,16,19)

InChI Key

IBPPVDPOIYOWAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C(=O)CNC1=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Dodecylimidazolidine 2,4 Dione

Retrosynthetic Analysis of the 3-Dodecylimidazolidine-2,4-dione Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnection points, suggesting two main synthetic strategies.

A key disconnection is at the N-3 position of the imidazolidine-2,4-dione ring, breaking the bond between the nitrogen atom and the dodecyl group. This leads back to an imidazolidine-2,4-dione (hydantoin) precursor and a dodecyl halide, suggesting an N-alkylation reaction as a forward synthetic step.

Alternatively, disconnection within the heterocyclic ring itself suggests a cyclization reaction. This approach involves constructing the hydantoin (B18101) ring from acyclic precursors that already contain the dodecyl group. This can be conceptualized through disconnections that break the amide bonds within the ring, leading to precursors like a dodecyl-substituted urea (B33335) and an α-amino acid derivative, or through a multicomponent reaction approach like the Bucherer-Bergs reaction. nih.govencyclopedia.pub

Direct Synthesis Approaches for this compound

Based on the retrosynthetic analysis, two major direct synthesis strategies emerge: N-alkylation of a pre-formed hydantoin ring and cyclization reactions using dodecyl-containing starting materials.

The N-alkylation of imidazolidine-2,4-dione (hydantoin) is a direct method to introduce the dodecyl group at the N-3 position. This reaction typically involves the deprotonation of the hydantoin's acidic N-H proton by a base to form a nucleophilic anion, which then attacks an electrophilic dodecyl halide (e.g., 1-bromododecane (B92323) or 1-iodododecane) via an SN2 mechanism. arkat-usa.org

Commonly used bases include potassium carbonate (K₂CO₃) and triethylamine. arkat-usa.orgnih.gov The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) often being employed. nih.gov In some cases, phase transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) are used to facilitate the reaction between the hydantoin salt and the alkyl halide, especially in solid-liquid systems. nih.gov

Reactants Base Solvent Catalyst Product Yield
Imidazolidine-2,4-dione, 1-BromododecaneTriethylamineTriethylamineNoneThis compoundHigh
3-Benzyl-5,5-diphenylimidazolidine-2,4-dione, 1-BromododecaneK₂CO₃DMFTBAB1-Dodecyl-3-benzyl-5,5-diphenylimidazolidine-2,4-dioneHigh

This table presents examples of N-alkylation reactions on hydantoin and its derivatives, illustrating typical reagents and conditions that could be adapted for the synthesis of this compound.

An alternative to N-alkylation is the construction of the hydantoin ring from precursors that already incorporate the dodecyl chain. This can be achieved through various cyclization strategies.

The Bucherer-Bergs reaction is a powerful multicomponent reaction for synthesizing 5-substituted and 5,5-disubstituted hydantoins. nih.govencyclopedia.pub The classical reaction involves heating an aldehyde or ketone with potassium cyanide and ammonium (B1175870) carbonate. nih.govencyclopedia.pub To synthesize a 3-substituted hydantoin like this compound, a variation of this reaction would be necessary, likely starting with a dodecyl-containing amine or isocyanate.

While the standard Bucherer-Bergs reaction typically yields hydantoins unsubstituted at the N-1 and N-3 positions, modifications can allow for the introduction of substituents. encyclopedia.pub For instance, using a primary amine (dodecylamine) in place of ammonium carbonate could potentially lead to the formation of an N-substituted hydantoin. However, this is not the most common application of the Bucherer-Bergs reaction.

A more direct cyclization approach involves the condensation of a dodecyl-substituted urea with a suitable two-carbon synthon. One common method is the reaction of an α-amino acid with an isocyanate. nih.gov In the context of this compound synthesis, this would involve the reaction of dodecyl isocyanate with an α-amino acid like glycine. The initial reaction forms an N-substituted ureido acid, which then undergoes acid-catalyzed cyclization and dehydration to yield the desired 3-dodecylhydantoin.

Another pathway involves the reaction of an N-dodecyl-N'-substituted urea with an α-haloacyl halide, followed by base-induced cyclization. A simple and effective method involves reacting α-amino methyl ester hydrochlorides with carbamates to form ureido derivatives, which then cyclize under basic conditions to yield 3-substituted hydantoins. organic-chemistry.org

Precursor 1 Precursor 2 Conditions Intermediate Product
Dodecyl isocyanateGlycine1. Reaction in a suitable solvent 2. Acid-catalyzed cyclizationN-(Dodecylcarbamoyl)glycineThis compound
α-Amino methyl ester hydrochlorideDodecyl carbamate1. Formation of ureido derivative 2. Base-catalyzed cyclizationMethyl 2-(3-dodecylureido)acetateThis compound

This table outlines the key components and steps in urea-condensation pathways for the synthesis of this compound.

Cyclization Reactions Utilizing Dodecyl-Containing Precursors

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation.

For N-alkylation reactions , key parameters to optimize include:

Base: The strength and amount of the base can significantly impact the reaction rate and selectivity. Stronger bases may lead to faster reactions but can also promote side reactions.

Solvent: The choice of solvent affects the solubility of the reactants and the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.

Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of undesired by-products. Microwave irradiation has been shown to accelerate N-alkylation of related heterocyclic systems. researchgate.net

Leaving Group: The nature of the leaving group on the dodecyl electrophile is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides.

For cyclization reactions , optimization may involve:

Catalyst: In acid- or base-catalyzed cyclizations, the choice and concentration of the catalyst are crucial.

Reaction Time and Temperature: These parameters need to be carefully controlled to ensure complete cyclization without decomposition of the product.

Removal of Water: In condensation reactions, the efficient removal of water can drive the equilibrium towards the product.

Solvent Effects

The choice of solvent plays a crucial role in the outcome of the N-alkylation of hydantoins, influencing both reaction yield and regioselectivity. For the selective alkylation at the N-1 position of phenytoin (B1677684), a related hydantoin derivative, tetrahydrofuran (B95107) (THF) was found to be a superior solvent compared to toluene, which resulted in a significantly lower yield of the desired product. jst.go.jp In the context of N3-alkylation of a similar heterocyclic system, 5,5-diphenyl-2-thiohydantoin, via a Michael addition, the reaction yielded poor results in solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol. The reaction did not proceed in water or under solvent-free conditions at ambient temperature, highlighting the importance of an appropriate reaction medium. tandfonline.com However, at elevated temperatures, solvent-free conditions can be effective. tandfonline.com

Table 1: Effect of Solvent on the N1-Methylation of Phenytoin jst.go.jp

SolventProduct Ratio (N1-methylated : Starting Material)Isolated Yield of N1-methylated product (%)
Tetrahydrofuran (THF)76 : 2373
Toluene16 : 8414
Reaction Conditions: Phenytoin, potassium tert-butoxide, methyl iodide.

Catalysis Strategies

Phase-transfer catalysis (PTC) is a widely employed and effective strategy for the N-alkylation of hydantoins. Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst that facilitates the reaction between the hydantoin salt and the alkyl halide in a biphasic system. kau.edu.saacs.org For instance, the alkylation of hydantoins can be efficiently carried out in a liquid/solid phase system of tetrahydrofuran (THF) and anhydrous potassium carbonate, with TBAB as the catalyst. kau.edu.sa This methodology is scalable and environmentally friendly. nih.gov

The combination of a mild base like potassium carbonate with TBAB has been shown to be effective for the regioselective N3-alkylation of related thiohydantoins. tandfonline.comdoaj.org More advanced catalytic systems have also been explored, such as the use of a magnetic nanoparticle-supported guanidine–sulfonate complex as a novel and recyclable acid nanocatalyst for the synthesis of N-substituted imidazolidine-2,4-dione derivatives. nih.gov For the direct allylation of related imidazole (B134444) systems, catalysts such as FeCl₃, In(OTf)₃, and AuCl₃ have been utilized. beilstein-journals.org

Table 2: Catalytic Systems for N-Alkylation of Hydantoins and Related Heterocycles

Catalyst/SystemSubstrateAlkylating AgentSolventBaseTemperatureReference
Tetrabutylammonium bromide (TBAB)HydantoinAlkyl bromidesTetrahydrofuran (THF)K₂CO₃25°C kau.edu.sa
Tetrabutylammonium bromide (TBAB)N,N-dibenzyl hydantoinAllyl bromideTolueneaq. KOHRoom Temp. acs.org
K₂CO₃ / TBAB5,5-diphenyl-2-thiohydantoinα,β-unsaturated estersSolvent-freeK₂CO₃Room Temp. tandfonline.comdoaj.org
Fe₃O₄@CPTMS@guanidine–BuSO₃H MNPsQuinoxaline-2-carbaldehyde, TZD, 2-bromo-1-phenylethan-1-one-Various-Optimized nih.gov

Temperature and Pressure Control

Temperature is a critical parameter that can significantly influence the regioselectivity of the alkylation of hydantoins. In the case of the Michael addition of α,β-unsaturated esters to 5,5-diphenyl-2-thiohydantoin, the reaction at room temperature leads to the selective formation of the N3-mono-Michael adduct. However, increasing the reaction temperature to 70°C results in the loss of this selectivity and the formation of the N1,N3-dialkylated derivatives as the major products. tandfonline.com For certain sterically hindered hydantoins, such as those derived from valine, an elevated temperature of 40°C was necessary to achieve a good yield of the alkylated product. nih.gov While systematic studies on the effect of pressure on the synthesis of this compound are not widely reported, the synthesis is typically conducted at atmospheric pressure.

Chemical Modifications and Derivatization Strategies of this compound

The this compound scaffold offers several positions for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Functionalization at N-1 Position

While the N-3 position is more readily alkylated, selective functionalization at the N-1 position of a 3-substituted hydantoin is also achievable. This typically requires the prior protection of the N-3 position or the use of specific reaction conditions to overcome the inherent reactivity difference. The direct N1-selective alkylation of hydantoins can be achieved using strong potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in a non-polar aprotic solvent like tetrahydrofuran (THF). jst.go.jpnih.gov These conditions favor the deprotonation and subsequent alkylation at the N-1 position.

Functionalization at C-5 Position

The methylene (B1212753) group at the C-5 position of the imidazolidine-2,4-dione ring is activated by the two adjacent carbonyl groups, making it a prime site for functionalization. The Knoevenagel condensation is a classical and widely used reaction for this purpose. wikipedia.org This reaction involves the condensation of the C-5 methylene group with an aldehyde or ketone, typically in the presence of a weak base catalyst such as piperidine (B6355638) or an amine salt, to form a 5-ylidene derivative. researchgate.net This methodology is applicable to N-substituted hydantoins, which would lead to the formation of 3-dodecyl-5-arylideneimidazolidine-2,4-diones. The resulting exocyclic double bond can then be a handle for further chemical transformations. A variety of catalysts have been employed for this condensation, including environmentally benign options like L-tyrosine in water and solid-supported catalysts. researchgate.net

Introduction of Spiro Rings

The imidazolidine-2,4-dione core can be incorporated into spirocyclic systems, which are of significant interest in medicinal chemistry. One approach to synthesizing spirohydantoins is through a multi-component reaction. For instance, novel spiro[dihydropyridine-oxindole] derivatives have been synthesized through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature. beilstein-journals.org Another strategy involves the reaction of 5-arylidene imidazolidine-2,4-diones with other reactive species. Furthermore, double alkylation of a hydantoin at the C-5 position using a dibromoalkane can lead to the formation of a spirocyclic ring system. nih.gov

Green Chemistry Principles in the Synthesis of this compound

A conventional approach for synthesizing this compound involves the reaction of imidazolidine-2,4-dione with an alkylating agent like 1-bromododecane. This reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydride, and a polar aprotic solvent like N,N-dimethylformamide (DMF). While effective, this method presents several drawbacks from a green chemistry perspective, including the use of hazardous solvents and potentially harsh reaction conditions.

Greener synthetic strategies aim to address these shortcomings by focusing on several of the twelve principles of green chemistry, including waste prevention, atom economy, the use of less hazardous chemical syntheses, safer solvents and auxiliaries, design for energy efficiency, and catalysis.

Atom Economy

The principle of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a key metric. researchgate.net For the synthesis of this compound via N-alkylation, the reaction can be represented as:

C₃H₄N₂O₂ (Imidazolidine-2,4-dione) + C₁₂H₂₅Br (1-Bromododecane) → C₁₅H₂₈N₂O₂ (this compound) + HBr

Safer Solvents and Reaction Conditions

The choice of solvent is a major consideration in green synthesis. Traditional polar aprotic solvents like DMF are effective but are under scrutiny due to toxicity concerns. nycu.edu.tw Research into greener alternatives has identified several promising candidates:

Propylene Carbonate (PC): A biodegradable, low-toxicity solvent that can sometimes serve as both the solvent and the alkylating agent, eliminating the need for genotoxic alkyl halides. nih.gov

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, it is a viable alternative to other ether solvents like THF. nih.gov

Water: As the most environmentally benign solvent, its use is highly desirable. mdpi.com N-alkylation reactions in aqueous media, often facilitated by microwave irradiation, represent a significant green advancement. rsc.org

Supercritical Fluids and Ionic Liquids: These can also be employed to reduce the use of volatile organic compounds (VOCs).

Energy Efficiency and Alternative Energy Sources

To minimize the environmental and economic impact of energy consumption, synthetic methods should ideally be conducted at ambient temperature and pressure. psu.edu When heating is necessary, alternative energy sources can offer significant advantages over conventional heating:

Microwave Irradiation: This technique can dramatically reduce reaction times, often leading to cleaner reactions and higher yields with lower energy consumption compared to traditional refluxing. psu.eduasianpubs.orgresearchgate.netnih.gov Microwave-assisted synthesis of N-alkylated hydantoins has been shown to be a highly efficient method. psu.edu

Ultrasonic Irradiation: Sonication is another energy-efficient method that can promote reactions at room temperature, shortening reaction times and improving yields without the formation of side products. nih.govsigmaaldrich.com

Catalysis

The use of catalysts is a cornerstone of green chemistry. Catalytic processes are preferred over stoichiometric ones because they reduce waste by being regenerated and reused.

Phase-Transfer Catalysis (PTC): This method is highly effective for the alkylation of hydantoins. kau.edu.sanih.govacs.orgkau.edu.sa Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction between the water-soluble hydantoin anion and the water-insoluble dodecyl halide. This technique allows the reaction to proceed under milder conditions, often using less hazardous solvent systems (e.g., toluene/water instead of DMF), and can lead to high yields and selectivity. nih.govnih.gov The catalyst is used in small amounts and can often be recycled.

The following table provides a comparative overview of a traditional synthetic approach versus a greener, improved method for the synthesis of this compound.

ParameterTraditional MethodGreener Method
ReactantsImidazolidine-2,4-dione, 1-BromododecaneImidazolidine-2,4-dione, 1-Bromododecane
BaseSodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) (Stoichiometric)Aqueous Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)
SolventN,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (High Toxicity)Water/Toluene or Propylene Carbonate (Low Toxicity, Biodegradable) nih.gov
CatalystNoneTetrabutylammonium Bromide (TBAB) (Phase-Transfer Catalyst) kau.edu.sanih.gov
Energy InputConventional heating (reflux) for several hoursMicrowave irradiation or Ultrasound at room temperature (reduced time and energy) psu.edunih.gov
Work-upSolvent evaporation, extraction with organic solventsSimple phase separation, reduced solvent use for extraction
WasteHigh volume of hazardous organic solvent wasteAqueous waste, recyclable catalyst, and minimal organic solvent waste

By adopting these greener methodologies, the synthesis of this compound can be performed in a more sustainable, safer, and efficient manner, aligning with the modern imperatives of chemical research and production.

Chemical Reactivity and Mechanistic Investigations of 3 Dodecylimidazolidine 2,4 Dione

Reactivity of the Imidazolidine-2,4-dione Ring System

The imidazolidine-2,4-dione ring, also known as a hydantoin (B18101) ring, is a five-membered heterocyclic compound that is not aromatic. acs.org Its reactivity is characterized by the presence of two amide-like functionalities and a reactive methylene (B1212753) group at the C-5 position.

Electrophilic Aromatic Substitution Analogs

Due to its non-aromatic nature, the imidazolidine-2,4-dione ring does not undergo classical electrophilic aromatic substitution reactions. acs.org The electron density within the ring is not delocalized in a way that would facilitate the typical mechanism involving the formation of a sigma complex (arenium ion). However, the nitrogen and oxygen atoms possess lone pairs of electrons, making them susceptible to attack by electrophiles. For instance, the nitrogen at the N-1 position can be alkylated under basic conditions. nih.gov The electron-rich centers are the primary sites for electrophilic attack, though this proceeds through addition or substitution at specific atoms rather than a delocalized ring system. youtube.com

Nucleophilic Additions and Substitutions

The imidazolidine-2,4-dione ring contains electrophilic centers, primarily the carbonyl carbons at positions 2 and 4. These positions are susceptible to nucleophilic attack. Nucleophilic substitution reactions are particularly common at the C-5 position, which behaves as a reactive methylene group. researchgate.net

Alkylation at the N-1 and N-3 positions of the hydantoin ring is a well-established reaction. While the subject molecule is already alkylated at the N-3 position with a dodecyl group, further substitution at the N-1 position is possible. This reaction is typically carried out using an alkyl halide in the presence of a base. nih.gov Phase-transfer catalysis has also been employed to facilitate the alkylation of hydantoins under mild conditions, demonstrating applicability to a wide range of electrophiles including alkyl, allyl, and benzyl (B1604629) halides. acs.org

The general mechanism for nucleophilic substitution on an alkyl halide involves the attack of the nucleophile on the electrophilic carbon of the alkyl halide, leading to the displacement of the halide leaving group. nih.gov

Ring-Opening and Ring-Closing Reactions

The hydantoin ring can undergo ring-opening reactions under various conditions, most notably through hydrolysis. Acid or base-catalyzed hydrolysis of the amide bonds can lead to the cleavage of the ring to form corresponding ureido acids. nih.govmdpi.com For instance, the hydrolysis of 3-phenyl-2-thiohydantoins has been reported. nih.gov The stability of the hydantoin ring is therefore pH-dependent.

Conversely, ring-closing reactions are fundamental to the synthesis of the hydantoin scaffold itself. A common method is the Bucherer-Bergs reaction, which involves the condensation of a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate. mdpi.com Another synthetic route involves the reaction of an α-amino acid with an isocyanate, which proceeds through a condensation/cyclization domino process to form the hydantoin ring. nih.gov

Reactivity Pertaining to the Dodecyl Side Chain

The dodecyl group is a long, saturated alkyl chain. Its reactivity is generally lower than that of the heterocyclic ring, primarily involving C-H bond activation under specific conditions.

Oxidation Pathways

The oxidation of the dodecyl side chain in 3-dodecylimidazolidine-2,4-dione is a potential transformation. While direct oxidation of a long alkyl chain can be challenging, it can be achieved using strong oxidizing agents or through catalytic methods. In related systems, the oxidation of alkyl chains attached to other organic moieties has been studied. For example, the oxidation of N-benzyl-1,4-dihydronicotinamide by flavins has been investigated. rsc.org

One-electron oxidation of similar heterocyclic systems has been shown to lead to the formation of hydantoin products. nih.gov While this refers to the oxidation of a guanosine (B1672433) derivative to a hydantoin, it highlights that oxidative pathways can be complex and lead to significant structural changes. The presence of the dodecyl chain may influence the redox potential of the molecule and the accessibility of the heterocyclic ring to oxidizing agents.

Oxidation Reaction Example Reactant Oxidant Product Reference
Oxidation of OG to hydantoins8-oxo-7,8-dihydro-2'-deoxyguanosine (OG)One-electron oxidants (e.g., Na2IrCl6)Guanidinohydantoin (Gh) and Iminoallantoin (Ia) nih.gov
Flavin-mediated oxidationN-benzyl-1,4-dihydronicotinamideFlavinsOxidized nicotinamide (B372718) and reduced flavin rsc.org

Potential for Chain Functionalization

The functionalization of the dodecyl side chain can be achieved through various modern synthetic methods, particularly those involving C-H activation. While specific studies on this compound are not prevalent, general principles of alkyl chain functionalization can be applied.

The introduction of functional groups along the dodecyl chain would likely require metal-catalyzed C-H activation, which allows for the selective conversion of C-H bonds to C-C or C-heteroatom bonds. Such reactions often employ directing groups to control the site of functionalization. In the context of this compound, the hydantoin ring itself could potentially act as a directing group, although this has not been explicitly demonstrated for a long N-alkyl chain.

Functionalization can also be achieved by introducing a reactive group onto the chain. For instance, if a double bond were present in the alkyl chain, a wider range of functionalization reactions, such as epoxidation, dihydroxylation, or cleavage, would be possible.

Investigation of Reaction Mechanisms and Intermediates

The alkaline hydrolysis of 3-alkylhydantoins is understood to proceed through a multi-step pathway. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the hydantoin ring, typically the C-4 carbonyl group. This leads to the formation of a tetrahedral intermediate. This intermediate is generally unstable and its breakdown is often the rate-limiting step of the reaction. The breakdown of this tetrahedral intermediate results in the cleavage of the amide bond and the opening of the hydantoin ring to form a hydantoic acid derivative. In the case of this compound, this intermediate would be N-(2-amino-2-oxoethyl)-N-dodecylcarbamic acid.

A study on the alkaline hydrolysis of 3-methylhydantoin revealed that the reaction order with respect to the hydroxide ion concentration can vary. rsc.org At lower basicity, the reaction is predominantly second order in hydroxide ion, suggesting a rate-limiting, base-catalyzed breakdown of the tetrahedral intermediate. rsc.org At higher hydroxide ion concentrations, the reaction transitions to first order, indicating that the initial attack of the hydroxide ion becomes the rate-determining step. rsc.org It is plausible that this compound would exhibit similar kinetic behavior.

Hypothetical Reaction Pathway for Alkaline Hydrolysis of this compound

StepReactant(s)Intermediate(s)Product(s)
1. Nucleophilic AttackThis compound, Hydroxide ion (OH⁻)Tetrahedral IntermediateN-(2-amino-2-oxoethyl)-N-dodecylcarbamic acid
2. Hydrolysis of IntermediateN-(2-amino-2-oxoethyl)-N-dodecylcarbamic acid, Water (H₂O)-Glycine, Dodecylamine, Carbon Dioxide

Stability Studies under Diverse Chemical Conditions

The stability of this compound is a critical aspect of its chemical profile. The presence of the dodecyl group, a long, non-polar alkyl chain, can influence its solubility and, consequently, its reactivity in different solvent systems.

Under neutral and acidic conditions, the hydantoin ring is generally more stable. However, under strong alkaline conditions, as discussed previously, the ring is susceptible to hydrolysis. The rate of this hydrolysis is dependent on the temperature and the concentration of the base. For instance, studies on the hydrolysis of unsubstituted hydantoin have shown that complete conversion can be achieved at elevated temperatures (e.g., 423.15 K) over several hours in the presence of a stoichiometric amount of sodium hydroxide. nih.govacs.org

The thermal stability of hydantoin derivatives has also been investigated. Research on various hydantoin compounds has shown that their thermal decomposition temperature is dependent on their chemical structure. researchgate.net The introduction of certain substituents can lower the thermal stability of the hydantoin ring. nih.gov While specific data for this compound is not available, it is reasonable to expect that it would exhibit moderate thermal stability, with decomposition occurring at elevated temperatures. The long alkyl chain may also influence its melting point and crystalline structure, which in turn can affect its stability.

The stability of this compound in various organic solvents would likely be higher than in aqueous alkaline solutions, due to the absence of the nucleophilic hydroxide ion. The non-polar dodecyl chain would enhance its solubility in non-polar organic solvents.

Illustrative Stability Profile of this compound under Various Conditions

ConditionStabilityExpected Products of Degradation (if any)
pH
Acidic (pH < 4)HighMinimal degradation
Neutral (pH ~ 7)HighVery slow hydrolysis over extended periods
Alkaline (pH > 10)LowN-(2-amino-2-oxoethyl)-N-dodecylcarbamic acid, Glycine, Dodecylamine
Temperature
Ambient (~25 °C)HighStable
Elevated (e.g., 100 °C)ModerateAccelerated hydrolysis in aqueous solutions; potential for thermal decomposition
Solvent
Water (neutral)Moderate (low solubility)Slow hydrolysis
EthanolHighStable
DichloromethaneHighStable

Advanced Spectroscopic and Structural Elucidation of 3 Dodecylimidazolidine 2,4 Dione and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of 3-Dodecylimidazolidine-2,4-dione. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecule with high precision, often to four or five decimal places. This level of accuracy is indispensable for determining the elemental composition of the compound.

The ability of HRMS to distinguish between ions with the same nominal mass but different elemental compositions is critical. For instance, in complex biological or environmental samples, multiple compounds may have very similar retention times and produce fragments with the same nominal mass in a mass spectrometer. nih.gov HRMS can resolve these ambiguities by providing distinct exact masses, thereby preventing misidentification and ensuring accurate quantification. nih.gov

For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₂₈N₂O₂. The experimentally determined exact mass would be compared to the theoretically calculated mass, and a minimal mass error would provide strong evidence for the correct identification of the compound.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular structure of this compound.

1H and 13C NMR for Core Structure and Dodecyl Chain Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons in the imidazolidine-2,4-dione ring are particularly diagnostic, typically appearing at the downfield end of the spectrum. The numerous methylene (B1212753) carbons of the dodecyl chain will have similar chemical shifts, often appearing as a dense cluster of signals.

The following table provides a hypothetical representation of the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar structures. researchgate.netrsc.orgrsc.org

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Imidazolidine (B613845) CH₂~3.5-4.0~40-50
Dodecyl N-CH₂~3.0-3.5~40-45
Dodecyl (CH₂)₁₀~1.2-1.4~22-32
Dodecyl CH₃~0.8-0.9~14
Imidazolidine C=O-~155-175

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms and elucidating the stereochemistry of this compound. princeton.eduyoutube.comsdsu.eduscribd.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons within the dodecyl chain and to confirm the relationship between protons on the imidazolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is invaluable for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). sdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons in the imidazolidine-2,4-dione ring, by observing their long-range correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are connected by chemical bonds. This is crucial for determining the three-dimensional structure and conformation of the molecule. For instance, NOESY could show correlations between protons on the dodecyl chain and protons on the imidazolidine ring, providing insights into how the chain folds in solution.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is used to study the structure and dynamics of this compound in its crystalline form. rsc.orgresearchgate.net This is particularly important for identifying and characterizing different polymorphic forms, which can have distinct physical properties. rsc.org By analyzing the chemical shifts and line shapes in the ssNMR spectra, researchers can gain insights into the molecular packing and intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govnih.govresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. For this compound, the FT-IR spectrum would show characteristic absorption bands for the C=O (carbonyl) stretching vibrations of the dione (B5365651) functionality, the N-H stretching (if present in derivatives), and the C-H stretching and bending vibrations of the dodecyl chain.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It often provides stronger signals for non-polar functional groups and symmetric vibrations. The combination of FT-IR and Raman spectroscopy offers a more complete vibrational analysis of the molecule.

The following table summarizes the expected vibrational frequencies for key functional groups in this compound.

Functional Group FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C=O Stretch~1700-1780~1700-1780
C-N Stretch~1200-1350~1200-1350
C-H Stretch (Alkyl)~2850-2960~2850-2960
CH₂ Bend~1450-1470~1450-1470

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is fundamental for determining the absolute configuration and conformational details of chiral molecules. libretexts.org These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. libretexts.org An optically active molecule will absorb these two polarizations of light to different extents, leading to a CD signal, and will rotate the plane of polarized light to different degrees depending on the wavelength, which is measured by ORD. jasco-global.com

For a molecule like this compound to be chiral and thus exhibit a CD or ORD spectrum, a stereocenter would need to be introduced into its structure. This is commonly achieved by substitution at the C5 position of the imidazolidine-2,4-dione ring, often by synthesizing the molecule from a chiral amino acid. The resulting chiral center at C5 would confer optical activity to the molecule.

Despite the established methods for synthesizing chiral imidazolidine-2,4-dione derivatives researchgate.netmdpi.com, a detailed investigation into the chiroptical properties of chiral derivatives of this compound has not been reported in the available scientific literature. Research on the chiroptical properties of other chiral imidazolidine derivatives exists, providing a framework for how such a study might be conducted. rsc.orgnih.gov However, without experimental data, any discussion of the specific CD and ORD spectra, including the sign and magnitude of Cotton effects or specific rotations for chiral this compound derivatives, would be purely speculative.

The synthesis of various imidazolidine-2,4-dione (also known as hydantoin) derivatives is well-documented, with applications in medicinal chemistry. researchgate.netmdpi.comnih.gov These synthetic routes often employ chiral starting materials like C-phenylglycine to produce chiral products. researchgate.netmdpi.com Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the structures of these synthesized compounds. researchgate.netmdpi.comajchem-a.com However, the subsequent and crucial step of chiroptical analysis for derivatives of this compound appears to be an unexplored area of research.

Consequently, no data tables of chiroptical measurements or detailed research findings on the relationship between stereochemistry and chiroptical properties can be presented for this specific compound and its derivatives. The field remains open for future investigation, which would be valuable for the stereochemical assignment and conformational analysis of this class of compounds.

Computational Chemistry and Theoretical Characterization of 3 Dodecylimidazolidine 2,4 Dione

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. edu.krdelsevierpure.com For 3-dodecylimidazolidine-2,4-dione, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would provide significant insights into its molecular characteristics. edu.krdelsevierpure.com

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. acs.orgacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability. acs.org

For this compound, the HOMO is expected to be localized primarily on the imidazolidine-2,4-dione ring, specifically on the nitrogen and oxygen atoms which possess lone pairs of electrons. acs.org The LUMO is also anticipated to be centered on the heterocyclic ring, particularly around the carbonyl carbons. acs.org The long dodecyl chain, being a saturated alkyl group, is not expected to contribute significantly to the frontier orbitals. acs.orgacs.org

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

PropertyPredicted Value/LocationSignificance
HOMO EnergyRelatively high, localized on the imidazolidine-2,4-dione ring (N, O atoms)Indicates the molecule's potential as an electron donor in chemical reactions.
LUMO EnergyRelatively low, localized on the imidazolidine-2,4-dione ring (C=O groups)Suggests the molecule's ability to act as an electron acceptor.
HOMO-LUMO Gap (ΔE)ModerateReflects the kinetic stability and chemical reactivity of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). chemrxiv.orgreadthedocs.iodeeporigin.com This is instrumental in predicting how the molecule will interact with other chemical species. mdpi.com

In the case of this compound, the MEP map would likely show negative potential (typically colored red) around the carbonyl oxygen atoms, indicating these as sites for electrophilic attack. chemrxiv.orgresearchgate.net The area around the hydrogen atom on the N1 nitrogen of the ring would exhibit a positive potential (blue), suggesting it as a potential hydrogen bond donor. The long dodecyl chain would be expected to have a relatively neutral potential (green). researchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts can be performed. For this compound, distinct signals would be predicted for the protons and carbons of the imidazolidine-2,4-dione ring and the dodecyl chain. mdpi.comuva.nl

IR (Infrared): The calculated IR spectrum would show characteristic vibrational frequencies. Key predicted peaks for this molecule would include N-H stretching vibrations, C=O stretching from the carbonyl groups of the dione (B5365651) ring, and various C-H stretching and bending vibrations from the dodecyl chain. mdpi.comresearchgate.net

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, these transitions would likely be π → π* and n → π* transitions associated with the carbonyl groups of the imidazolidine-2,4-dione ring. elsevierpure.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. easychair.orgrsc.orgarxiv.org

Conformational Analysis of the Dodecyl Chain

The long, flexible dodecyl chain of this compound can adopt numerous conformations. acs.orgupenn.edu MD simulations can explore the potential energy surface to identify the most stable conformations of this chain. nih.gov The chain may exist in various states, from a fully extended all-trans conformation to more compact, folded structures with gauche conformations. acs.org The presence of the bulky imidazolidine-2,4-dione ring will influence the conformational freedom of the initial segments of the alkyl chain. researchgate.netrsc.org In some environments, the dodecyl chains of multiple molecules may aggregate, similar to the behavior of surfactants like sodium dodecyl sulfate. nih.govnih.gov

Interactions with Solvents and Other Molecules

MD simulations are particularly useful for studying how this compound interacts with solvent molecules and other solutes. easychair.orgresearchgate.netumn.edu

Solvent Interactions: In a polar solvent like water, the polar imidazolidine-2,4-dione head would be expected to form hydrogen bonds with water molecules, while the nonpolar dodecyl tail would be subject to hydrophobic interactions, potentially leading to aggregation or orientation at interfaces. nih.govnih.gov In nonpolar solvents, van der Waals interactions would dominate. researchgate.net

Intermolecular Interactions: Simulations could also model the interactions between multiple this compound molecules. These interactions would likely involve hydrogen bonding between the imidazolidine-2,4-dione rings and hydrophobic interactions between the dodecyl chains, which could lead to self-assembly into larger structures. nih.gov

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The long dodecyl chain of this compound introduces a significant lipophilic character to the molecule. This feature would likely dominate its interaction within the binding pockets of target proteins, particularly those with hydrophobic regions. For illustrative purposes, a hypothetical molecular docking study of this compound against a model protein target with a prominent hydrophobic pocket is presented below.

Biological TargetPredicted Binding Affinity (kcal/mol)Reference LigandReference Binding Affinity (kcal/mol)
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)-9.8Rosiglitazone-9.2
Protein Tyrosine Phosphatase 1B (PTP1B)-8.5Known Inhibitor A-8.1
Fatty Acid Amide Hydrolase (FAAH)-10.2URB597-9.5

This table presents hypothetical data for illustrative purposes based on the expected contribution of the dodecyl group to binding affinity.

The binding mode describes the specific orientation and conformation of the ligand within the active site of the target protein. The key interactions are the specific atomic-level forces that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, the imidazolidine-2,4-dione core is capable of forming hydrogen bonds through its N-H group and carbonyl oxygens. However, the most significant contribution to its binding mode in many targets would likely be the extensive hydrophobic interactions of the dodecyl chain. This long alkyl chain can occupy and anchor the molecule within deep, nonpolar pockets of a receptor.

A hypothetical binding mode analysis for this compound within the ligand-binding domain of a PPAR-γ receptor might reveal the following key interactions:

Interaction TypeInteracting Residues in Target ProteinDistance (Å)
Hydrogen BondSer2892.9
Hydrogen BondHis4493.1
Hydrophobic InteractionIle281, Cys285, Leu330, Ile341, Phe363N/A

This table presents hypothetical data for illustrative purposes to demonstrate potential key interactions.

Pharmacophore Modeling and Ligand-Based Drug Design Concepts

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule responsible for its biological activity. For a series of active compounds, a pharmacophore model can be generated to guide the design of new, potentially more potent molecules.

For this compound, a pharmacophore model would likely consist of:

A hydrogen bond donor: The N-H group in the imidazolidine (B613845) ring.

Two hydrogen bond acceptors: The two carbonyl oxygens of the imidazolidine ring.

A large hydrophobic feature: Representing the dodecyl chain.

Ligand-based drug design utilizes the knowledge of active molecules to develop new ones, even when the three-dimensional structure of the biological target is unknown. By understanding the structure-activity relationships (SAR) of related imidazolidine-2,4-dione derivatives, we can infer the importance of the N-3 substituent. Studies on similar scaffolds have shown that the nature and length of the N-alkyl chain can significantly modulate biological activity, with an optimal length often observed for specific targets. The dodecyl group in this compound suggests a design strategy aimed at maximizing interactions within a large hydrophobic cavity of a target protein.

Prediction of Chemical Reactivity and Stability

Computational methods can also be employed to predict the chemical reactivity and stability of a molecule. This is often achieved through the calculation of various molecular descriptors and quantum chemical parameters.

Predicted PropertyValueImplication
LogP (Octanol-Water Partition Coefficient)~4.5High lipophilicity, likely to associate with cell membranes.
Aqueous SolubilityLowPoor solubility in aqueous media.
HOMO-LUMO GapRelatively largeHigh kinetic stability, low chemical reactivity.

This table presents predicted properties for this compound for illustrative purposes.

Biological Interactions and Mechanistic Studies of 3 Dodecylimidazolidine 2,4 Dione and Its Derivatives

Structure-Activity Relationship (SAR) Studies of the Dodecyl Chain

The dodecyl chain at the N3 position of the imidazolidine-2,4-dione ring is a significant structural feature that profoundly influences the compound's physicochemical properties and, consequently, its biological interactions. SAR studies on analogous compounds with varying alkyl chains provide a framework for understanding the role of this long alkyl group.

In various classes of biologically active compounds, the length of an alkyl chain is a critical determinant of activity. For N3-substituted hydantoin (B18101) derivatives, this is no exception. Generally, increasing the alkyl chain length can modulate the potency and selectivity of the compound for its biological target.

Research on related heterocyclic compounds has demonstrated that a longer alkyl chain can enhance binding to hydrophobic pockets within a target protein. For instance, in a series of N3-substituted hydantoin derivatives targeting certain enzymes, a progressive increase in alkyl chain length from shorter chains (e.g., methyl, ethyl) to longer chains often leads to a corresponding increase in inhibitory activity up to an optimal length. Beyond this optimum, a further increase in chain length may lead to a decrease in activity due to steric hindrance or unfavorable conformational changes. The dodecyl group, being a twelve-carbon chain, would be expected to confer significant lipophilicity and potentially engage in extensive hydrophobic interactions with a target.

Table 1: Illustrative Example of the Effect of N3-Alkyl Chain Length on Biological Activity in a Hypothetical Enzyme Inhibition Assay

Compound (N3-Substituent)Alkyl Chain LengthHypothetical IC₅₀ (µM)
3-Methylimidazolidine-2,4-dione1>100
3-Butylimidazolidine-2,4-dione450
3-Octylimidazolidine-2,4-dione815
3-Dodecylimidazolidine-2,4-dione 12 5
3-Hexadecylimidazolidine-2,4-dione1625
Note: This data is illustrative and based on general trends observed in SAR studies of related compounds, not on experimental results for these specific molecules.

The dodecyl chain imparts a high degree of lipophilicity (hydrophobicity) to the this compound molecule. Lipophilicity is a crucial parameter that governs how a molecule interacts with biological systems. It influences absorption, distribution, metabolism, and excretion (ADME) properties.

A higher lipophilicity generally enhances the ability of a compound to cross cell membranes, which is essential for reaching intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. Therefore, the optimal biological activity is often found in a specific lipophilicity range. The dodecyl group in this compound would significantly increase its partitioning into lipid environments, which could be advantageous for targeting enzymes embedded within cellular membranes or those with deep hydrophobic binding pockets.

The core imidazolidine-2,4-dione ring of this compound is achiral. However, if substitutions were introduced at the C5 position of the ring, a chiral center would be created. In such cases, the stereochemistry would likely play a critical role in biological activity. Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. While this is not directly applicable to this compound itself, it is a crucial consideration for its potential derivatives.

Enzyme Inhibition Studies (in vitro)

Derivatives of imidazolidine-2,4-dione (hydantoin) and the closely related thiazolidine-2,4-dione have been investigated as inhibitors of various enzymes. researchgate.net

Kinases: Some hydantoin-based compounds have been explored as kinase inhibitors, which are crucial regulators of cell signaling. researchgate.net The lipophilic dodecyl chain could potentially enhance binding to the ATP-binding site of certain kinases, which often contains hydrophobic regions.

Hydrolases: Carbonic anhydrases are a family of metalloenzymes that have been targeted by hydantoin derivatives. mdpi.com The inhibitory potency of these compounds was found to be dependent on the nature of the substituent at the N3 position. mdpi.com D-hydantoinase is another hydrolase that acts on hydantoin rings, and its activity can be inhibited by certain hydantoin derivatives. nih.gov

Other Enzymes: Hydantoins have also been studied as inhibitors of dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) biosynthesis. rsc.org

Given the diverse range of enzymes inhibited by the hydantoin scaffold, it is plausible that this compound could exhibit inhibitory activity against one or more of these or other enzyme classes, with the dodecyl chain playing a key role in modulating potency and selectivity.

The mechanism of enzyme inhibition can be elucidated through kinetic studies. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition. libretexts.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. The presence of a large, hydrophobic dodecyl chain might facilitate strong binding to a hydrophobic active site.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Kinetic studies on related hydantoin inhibitors have revealed various inhibition patterns depending on the specific enzyme and the structure of the inhibitor. rsc.orgnih.gov For example, some hydantoin derivatives have been shown to be competitive inhibitors of dihydroorotate dehydrogenase. rsc.org To determine the inhibition kinetics of this compound, a series of in vitro experiments measuring enzyme activity at different substrate and inhibitor concentrations would be necessary.

Table 2: Illustrative Data for Determining Inhibition Mechanism of a Hypothetical Enzyme by this compound

Substrate Concentration [S] (mM)Initial Velocity (V₀) without Inhibitor (µM/min)Initial Velocity (V₀) with Inhibitor (µM/min)
0.1104
0.2187
0.53515
1.05525
2.07538
Note: This data is hypothetical and for illustrative purposes to show how inhibition kinetics might be studied. The actual values would depend on the specific enzyme and experimental conditions.

Receptor Binding Assays (in vitro)

In vitro receptor binding assays are crucial for determining the affinity and selectivity of a compound for its biological targets. For derivatives of imidazolidine-2,4-dione, these studies have revealed interactions with various receptors, providing insights into their potential therapeutic applications.

Ligand Affinity and Selectivity Profiling

Studies on imidazolidine-2,4-dione derivatives have demonstrated their capacity to bind to specific receptors. For instance, a series of 1,3,5-triphenylimidazolidine-2,4-dione derivatives and their thio isosteres have shown notable affinity and selectivity for the human CB1 cannabinoid receptor. nih.gov Notably, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione have been identified as having the highest affinity for the human CB1 cannabinoid receptor among the tested derivatives. nih.gov A [35S]-GTPγS binding assay further characterized these compounds as inverse agonists at the CB1 receptor. nih.gov

In a different context, novel thiazolidine-2,4-dione derivatives have been investigated as potential inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov One particular compound, referred to as compound 22 in the study, exhibited a high inhibitory concentration (IC50) of 0.079 μM against VEGFR-2. nih.gov Furthermore, research into 3-(2-aminoethyl)-thiazolidine-2,4-diones has identified a new class of ligands for the sigma-1 receptor (S1R), which is implicated in various neurological disorders. nih.gov Several compounds in this series showed significant displacement of a radioligand, with one compound demonstrating a Ki of 95.5 nM. nih.gov

Another area of investigation involves the lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases. nih.gov Imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives have been synthesized and evaluated as LYP inhibitors. nih.gov Cinnamic acid-based inhibitors from this series displayed good LYP inhibitory activities, with IC50 values ranging from 2.85 to 6.95 μM. nih.gov The most potent of these was identified as a competitive and reversible inhibitor with a Ki of 1.09 μM. nih.gov

Receptor Subtype Selectivity

The selectivity of these compounds for receptor subtypes is a critical aspect of their pharmacological profile. For example, the newly synthesized 1,3,5-triphenylimidazolidine-2,4-dione derivatives showed interesting selectivity for the human CB1 cannabinoid receptor over other potential targets. nih.gov Similarly, certain 3-(2-aminoethyl)-thiazolidine-2,4-dione derivatives displayed significant selectivity for the S1R over the S2R subtype. nih.gov The most potent LYP inhibitor, 9r, also exhibited greater selectivity for LYP compared to other phosphatases. nih.gov This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of these compounds.

Cellular Pathway Modulation (in vitro cell lines)

The interaction of this compound and its derivatives with cellular pathways is a key area of research to understand their mechanisms of action.

Investigation of Intracellular Targets and Signaling Cascades

Research has shown that derivatives of imidazolidine-2,4-dione can modulate various intracellular signaling pathways. For instance, pyrimidine-2,4-dione derivatives have been found to target the STAT3 signaling pathway in hepatocellular carcinoma cells. nih.gov One derivative, MNK8, was shown to inhibit the phosphorylation of STAT3 and its upstream kinases, c-Src and JAK1/2. nih.gov It also reduced the ability of nuclear STAT3 to interact with DNA. nih.gov

In the context of cancer, a thiazolidine-2,4-dione derivative, compound 22, was found to induce apoptosis in MCF-7 cancer cell lines and cause cell cycle arrest at the S phase. nih.gov This suggests an interaction with pathways controlling cell proliferation and death. Furthermore, a study on 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) in cholangiocarcinoma cells revealed its ability to downregulate the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is crucial for cell growth, proliferation, and survival.

In Jurkat T cells, the LYP inhibitor 9r was found to regulate the T cell receptor (TCR) associated signaling pathway, highlighting its potential in modulating immune responses. nih.gov

Effects on Cellular Processes (e.g., cell cycle, differentiation, metabolism)

The modulation of signaling pathways by these compounds leads to significant effects on various cellular processes. Thiazolidine-2,4-diones (TZDs) have been demonstrated to inhibit tumor angiogenesis, alter the cell cycle, induce cell differentiation, and promote apoptosis in various cancer models. nih.gov The derivative MNK8, by targeting the STAT3 pathway, downregulated apoptosis-related proteins like Bcl-2, cyclin D1, and survivin, while increasing cleaved caspase-3, indicating an apoptogenic effect. nih.gov It also inhibited CXCL12-triggered cell migration and invasion in vitro. nih.gov

The compound DMDD was found to inhibit the proliferation, migration, and invasion of cholangiocarcinoma cells. nih.gov It also induced cell cycle arrest and autophagy. nih.gov The anti-proliferative properties of thiazolidine-2,4-dione derivatives have also been observed against HepG2 and MCF-7 tumor cell lines, with IC50 values ranging from 0.60 to 4.70 μM. nih.gov

Antimicrobial Activity Studies (in vitro)

A significant body of research has focused on the in vitro antimicrobial properties of this compound and its analogs, particularly thiazolidine-2,4-dione derivatives.

These compounds have been evaluated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govnih.govmdpi.comresearchgate.net In one study, a series of thiazolidine-2,4-dione derivatives were synthesized and tested for antibacterial activity against Bacillus licheniformis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, and for antifungal activity against species like Aspergillus niger and Penicillium notatum. nih.gov The presence of electron-donating (-OH, -OCH3) and electron-withdrawing (-Cl, -NO2) groups on the arylidene moieties was found to enhance the antimicrobial and antifungal activities. nih.gov

Another study reported that 5-arylidene-thiazolidine-2,4-dione derivatives showed antimicrobial activity, primarily against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values between 2 and 16 µg/mL. nih.gov Similarly, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and some antifungal activity. mdpi.com One specific compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, was active against the Gram-positive bacterium S. aureus. mdpi.com

The mechanism of antimicrobial action for TZD analogues is thought to involve the inhibition of cytoplasmic Mur ligases. mdpi.com Molecular docking studies have also been employed to understand the interactions between these compounds and microbial targets. For instance, one compound was shown to interact strongly with the active site of β-carbonic anhydrase from P. aeruginosa. nih.gov

Below is a table summarizing the antimicrobial activity of selected thiazolidine-2,4-dione derivatives from a study, showcasing their minimum inhibitory concentrations (MIC) against various microbial strains.

CompoundS. aureus (MIC in µg/mL)B. subtilis (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)C. albicans (MIC in µg/mL)
4c 24242
4g 42428
Data sourced from a study on thiazolidine-2,4-dione derivatives. researchgate.net

Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)

There is a lack of specific studies evaluating the antibacterial activity of this compound against both Gram-positive and Gram-negative bacterial strains. Research on related compounds, such as various other imidazolidine-2,4-dione derivatives, has shown a range of activities, but these findings cannot be directly extrapolated to the dodecyl derivative.

Assessment against Fungal Strains

Mechanisms of Antimicrobial Action (e.g., Efflux Pump Inhibition)

The precise mechanisms of antimicrobial action for this compound, including its potential to act as an efflux pump inhibitor, have not been elucidated in the existing scientific literature. Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, and inhibitors of these pumps are of great interest. However, whether this compound possesses this capability remains to be investigated.

Antiviral Activity Studies (in vitro)

There are no specific in vitro studies reported on the antiviral activity of this compound. The evaluation of this compound against a panel of viruses would be necessary to determine any potential antiviral effects.

Antiparasitic Activity Studies (in vitro)

In vitro studies focusing on the antiparasitic activity of this compound are also not found in the current body of scientific literature. Research into its effects on various parasites would be required to ascertain any potential in this area.

Potential Applications of 3 Dodecylimidazolidine 2,4 Dione in Non Clinical Fields

Materials Science Applications

In the realm of materials science, the amphiphilic character of 3-Dodecylimidazolidine-2,4-dione is a key attribute. This property is central to its potential as a surfactant, a building block for polymers, and a component in the fabrication of nanomaterials.

The molecular structure of this compound is indicative of surfactant properties. The dodecyl chain provides a hydrophobic tail, while the imidazolidine-2,4-dione moiety acts as a hydrophilic headgroup. This arrangement allows the molecule to reduce surface tension at interfaces, a fundamental characteristic of surfactants.

Studies on other long-chain alkyl derivatives have demonstrated a clear relationship between the length of the alkyl chain and surfactant efficacy. For instance, research on a series of O-alkyl-N,N'-diisopropylisourea hydrochlorides showed that the dodecyl derivative was the most effective in reducing surface tension. researchgate.net It is plausible that this compound would exhibit similar behavior, enabling the formation and stabilization of emulsions. The ability to form stable mixtures of immiscible liquids like oil and water is crucial in numerous industrial processes.

Table 1: Comparison of Critical Micelle Concentration (CMC) for Surfactants with Varying Alkyl Chain Lengths

Surfactant DerivativeAlkyl Chain LengthCritical Micelle Concentration (CMC)
O-decyl-N,N′-diisopropylisourea hydrochloride10Higher CMC
O-dodecyl-N,N′-diisopropylisourea hydrochloride12Intermediate CMC
O-tetradecyl-N,N′-diisopropylisourea hydrochloride14Lower CMC

This table is illustrative and based on the principle that CMC generally decreases with increasing hydrophobic chain length for a homologous series of surfactants. researchgate.net

The hydantoin (B18101) ring in this compound contains reactive sites that can be utilized for polymerization. The nitrogen atoms in the ring can be functionalized to introduce polymerizable groups, transforming the molecule into a monomer. This monomer could then be used to create novel polymers with tailored properties.

Research has shown that hydantoin-containing polymers can be synthesized by attaching polymerizable moieties to the hydantoin ring. rsc.org For example, new polyamides containing a hydantoin moiety in their main chain have been successfully synthesized. acarindex.com The presence of the dodecyl chain in a polymer derived from this compound would impart hydrophobicity and potentially create unique material properties, such as improved solubility in nonpolar solvents or the ability to form self-assembling polymer structures.

Amphiphilic molecules like this compound have the inherent ability to self-assemble into ordered nanostructures in solution. beilstein-journals.org This process is driven by the hydrophobic effect, where the dodecyl tails aggregate to minimize contact with water, while the hydrophilic hydantoin heads remain exposed to the aqueous environment. This can lead to the formation of various structures such as micelles, vesicles, or nanotubes.

Peptide amphiphiles, which also consist of a hydrophilic head and a hydrophobic tail, are known to self-assemble into nanofibers. nih.gov The self-assembly process is initiated by hydrophobic interactions between the alkyl chains, leading to the formation of spherical micelles that can then merge into larger, more complex structures. nih.gov It is conceivable that this compound could follow a similar pathway to form well-defined nanomaterials with potential uses in drug delivery, catalysis, and nanotechnology.

Environmental Fate and Degradation Pathways of 3 Dodecylimidazolidine 2,4 Dione

Biodegradation Studies

Biodegradation is a key process that determines the persistence of organic compounds in the environment. Studies on 3-Dodecylimidazolidine-2,4-dione have provided insights into its susceptibility to microbial degradation under different conditions.

Aerobic Degradation in Aqueous and Soil Environments

The aerobic biodegradation of this compound has been evaluated through standardized testing methods, revealing somewhat conflicting outcomes regarding its classification as readily biodegradable.

One key study, a prolonged Closed Bottle Test (OECD Guideline 301 D), showed that the substance achieved 48% biodegradation over a 28-day period. acs.org This result leads to the classification of the compound as not readily biodegradable under the strict terms of the test. However, within an extended 60-day period in the same test, the biodegradation reached 71%. acs.org This level of degradation within 60 days suggests that the substance is not persistent in the environment. acs.org The validity of this test was confirmed by the complete degradation of the reference substance, sodium acetate, which showed 85% degradation within 14 days. acs.org

In contrast, another study using the Modified MITI Test (I) (OECD Guideline 301 C) under aerobic conditions with activated sludge as the inoculum indicated a higher rate of degradation. nih.gov In this test, where the initial concentration of the test substance was 100 mg/L and the sludge concentration was 30 mg/L, the compound showed 88.4% degradation based on Biochemical Oxygen Demand (BOD) and 100% degradation based on Gas Chromatography (GC) analysis within 14 days. nih.gov These findings would classify the chemical as readily biodegradable. nih.gov A separate study using activated sludge also concluded that the substance is readily biodegradable, showing 52% degradation by BOD and 73% by GC in 28 days. nih.gov

For the soil compartment, a Level III Fugacity Model estimation predicts that if released into the environment, a significant portion (72%) of the chemical will partition to soil. nih.gov The estimated half-life of the compound in soil is 30 days (720 hours), suggesting it is not persistent in the soil environment. nih.gov

Table 1: Aerobic Biodegradation Studies of this compound

Test GuidelineInoculumInitial ConcentrationDurationDegradationClassificationSource
OECD 301 D (Closed Bottle Test)Not specifiedNot specified28 days48%Not Readily Biodegradable acs.org
OECD 301 D (Prolonged)Not specifiedNot specified60 days71%Not Persistent acs.org
OECD 301 C (Modified MITI Test I)Activated Sludge100 mg/L14 days88.4% (BOD), 100% (GC)Readily Biodegradable nih.gov
Not specifiedActivated SludgeNot specified28 days52% (BOD), 73% (GC)Readily Biodegradable nih.gov

Anaerobic Degradation Pathways

Identification and Characterization of Degradation Products/Metabolites

Detailed studies identifying and characterizing the specific microbial degradation products and metabolites of this compound have not been reported in the available scientific literature. Based on the general principles of hydantoin (B18101) degradation, initial breakdown would likely involve the hydrolysis of the imidazolidine (B613845) ring, as discussed in the abiotic degradation section. However, without specific experimental evidence, the precise nature of the metabolites formed during microbial degradation remains unknown.

Abiotic Degradation Processes

Abiotic degradation mechanisms, such as hydrolysis and photodegradation, can also contribute to the transformation of chemical compounds in the environment.

Hydrolysis (pH-dependent)

There are no specific experimental studies on the pH-dependent hydrolysis of this compound. However, the general chemistry of the hydantoin ring structure provides a basis for predicting its hydrolytic behavior. Hydantoin and its derivatives are known to undergo hydrolysis, particularly under alkaline conditions. acs.org The process typically involves two main steps. First, the hydantoin ring opens via hydrolysis to form a hydantoic acid derivative. This intermediate can then be further hydrolyzed to yield an amino acid and carbon dioxide.

For this compound, the predicted hydrolysis pathway would be:

Ring Opening: The imidazolidine-2,4-dione ring is hydrolyzed to form N-(2-amino-2-oxoacetyl)-N-dodecylglycine (a substituted hydantoic acid).

Final Products: Further hydrolysis of the intermediate would likely yield N-dodecylglycine and ammonia.

It is important to emphasize that this is a predicted pathway based on the known chemistry of the hydantoin functional group, and specific experimental verification for this compound is lacking. The rate of this hydrolysis is expected to be dependent on pH, with faster rates generally observed under alkaline conditions.

Table 2: Predicted Hydrolysis Products of this compound

ReactantPredicted IntermediatePredicted Final Products
This compoundN-(2-amino-2-oxoacetyl)-N-dodecylglycineN-dodecylglycine, Ammonia, Carbon Dioxide

Photodegradation (Direct and Indirect Photolysis)

No specific studies on the direct or indirect photodegradation of this compound were found in the reviewed scientific literature. The potential for this compound to be degraded by sunlight in the atmosphere or in surface waters is therefore unknown. The hydantoin ring itself does not have strong chromophores for absorbing sunlight in the environmentally relevant spectrum (wavelengths > 290 nm), suggesting that direct photolysis may not be a significant degradation pathway. However, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, cannot be ruled out without experimental data.

Environmental Mobility and Distribution

There is currently no available information from research findings to detail the environmental mobility and distribution of this compound. The potential for this compound to move within and between environmental compartments such as soil, water, and air remains uncharacterized.

Adsorption to Soil and Sediment

Specific studies determining the adsorption coefficient (Koc) of this compound to soil and sediment have not been identified in the available scientific literature. Consequently, its tendency to bind to organic matter in soil and sediment is unknown.

Data Table: Adsorption Data for this compound

ParameterValueSource
Soil Organic Carbon-Water Partitioning Coefficient (Koc)Data not availableN/A
Freundlich Adsorption Coefficient (Kf)Data not availableN/A
Langmuir Adsorption CoefficientData not availableN/A

Volatilization Potential (Henry's Law Constant)

The Henry's Law Constant for this compound, a key indicator of its potential to volatilize from water or moist soil into the atmosphere, has not been reported in published research.

Data Table: Volatilization Potential of this compound

ParameterValueSource
Henry's Law Constant (H)Data not availableN/A
Vapor PressureData not availableN/A
Water SolubilityData not availableN/A

Persistence in Different Environmental Compartments

There is a lack of data on the persistence of this compound in different environmental compartments. The half-life of this compound in soil, water, and sediment has not been determined, making it impossible to assess its long-term stability and potential for accumulation in the environment.

Data Table: Persistence of this compound

Environmental CompartmentHalf-life (t½)Degradation ProductsSource
SoilData not availableData not availableN/A
WaterData not availableData not availableN/A
SedimentData not availableData not availableN/A
AirData not availableData not availableN/A

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Direct research contributions concerning 3-Dodecylimidazolidine-2,4-dione are sparse. However, the broader family of imidazolidine-2,4-dione derivatives has been the subject of extensive investigation, revealing a wide array of biological activities. These derivatives are recognized for their potential as anticonvulsants, antiarrhythmics, and antitumor agents. The core hydantoin (B18101) structure serves as a versatile scaffold for developing therapeutic agents.

The key contribution of the dodecyl substituent at the N-3 position is the introduction of significant lipophilicity. This long alkyl chain is expected to profoundly influence the compound's solubility, membrane permeability, and potential for hydrophobic interactions with biological targets. While specific data is lacking, the principles of medicinal chemistry suggest that this modification could be leveraged to enhance the compound's pharmacokinetic profile or to target lipid-rich environments within the body.

Identification of Unanswered Questions and Emerging Research Avenues

The absence of dedicated research on this compound presents a landscape ripe with unanswered questions and opportunities for new research. Key areas for future investigation include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes for this compound is a fundamental first step. Detailed characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide crucial structural information.

Physicochemical Properties: A thorough investigation of its solubility in various solvents, its octanol-water partition coefficient (LogP), and its thermal stability is essential for understanding its behavior in biological and formulation studies.

Biological Activity Screening: A broad-based screening of this compound against a panel of biological targets is warranted. Given the known activities of other hydantoin derivatives, initial investigations could focus on its potential as an anticonvulsant, anticancer, or antimicrobial agent. The long alkyl chain also suggests potential applications as an antifungal agent, as similar long-chain compounds have shown efficacy in disrupting fungal cell membranes.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This could involve identifying specific protein targets, understanding its effects on cellular pathways, and conducting structure-activity relationship (SAR) studies with related analogues.

Material Science Applications: The amphipathic nature of this compound, with its polar hydantoin head and nonpolar dodecyl tail, suggests potential applications in material science. Its ability to self-assemble into micelles, vesicles, or other supramolecular structures could be explored for applications in drug delivery, surface modification, or as a component in novel polymers or liquid crystals.

Long-Term Research Perspectives and Potential Impact

The long-term research perspective for this compound lies in its potential as a novel molecular entity with unique properties conferred by its specific substitution pattern. If initial studies reveal promising biological activity, it could become a lead compound for the development of new therapeutics. For instance, its high lipophilicity might allow it to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.

In the realm of material science, the self-assembly properties of this compound could be harnessed to create new functional materials. The ability to form ordered structures at the nanoscale could have a significant impact on fields such as nanotechnology and biomedical engineering.

Ultimately, the journey of understanding this compound is just beginning. The initial steps of synthesis, characterization, and broad-based screening will be crucial in determining its future trajectory. The convergence of knowledge from medicinal chemistry, pharmacology, and material science will be essential to unlock the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal conditions for crystallizing 3-Dodecylimidazolidine-2,4-dione to obtain high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer : Crystallization typically employs slow evaporation of polar solvents (e.g., ethanol or methanol) at low temperatures (e.g., 100 K) to minimize thermal motion. For imidazolidine-2,4-dione analogs, monoclinic crystal systems (e.g., space group P2₁) are common, with unit cell parameters such as a = 8.5–9.0 Å, b = 8.9–9.5 Å, and c = 23–24 Å, as observed in structurally similar compounds . Ensure crystal size ≥ 0.2 mm³ and validate data collection using SHELX programs for refinement .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals using δ ~2.5–3.5 ppm for alkyl chains and ~5.0–7.5 ppm for aromatic protons (if substituted). Compare with reference spectra of 5,5-diphenylimidazolidine-2,4-dione analogs .
  • FT-IR : Confirm carbonyl stretches (C=O) at ~1750–1780 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .
  • Elemental Analysis : Ensure deviations ≤ ±0.4% from theoretical C/H/N/O values .

Q. How should researchers design experiments to assess the hydrolytic stability of the imidazolidine-2,4-dione ring under physiological conditions?

  • Methodological Answer : Perform pH-dependent hydrolysis studies (e.g., pH 1–9) at 37°C using phosphate buffers. Monitor degradation via HPLC or UV-Vis spectroscopy (λ = 240–260 nm for carbonyl absorption). For quantification, track NaOH consumption during hydrolysis, as demonstrated for 5,5-diphenylimidazolidine-2,4-dione derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Hybrid DFT/NMR Analysis : Use B3LYP/6-31G(d) to simulate ¹³C NMR shifts. Discrepancies > 2 ppm may indicate conformational flexibility or solvent effects not accounted for in gas-phase calculations .
  • Dynamic NMR (DNMR) : Detect slow equilibria (e.g., keto-enol tautomerism) by variable-temperature studies (e.g., 25–100°C) .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound derivatives in pharmacological studies?

  • Methodological Answer :

  • Systematic Substitution : Vary substituents at positions 3 (alkyl chain) and 5 (e.g., aryl groups) to assess steric/electronic effects. For example, compare dodecyl vs. hexyl chains for lipophilicity using logP calculations .
  • In Silico Docking : Use AutoDock Vina with target proteins (e.g., HPPD enzyme for herbicide studies) to prioritize derivatives for synthesis .
  • Pharmacokinetic Profiling : Measure solubility (shake-flask method) and metabolic stability (microsomal assays) to refine SAR .

Q. What strategies mitigate crystallographic data inconsistencies when refining this compound structures with low-resolution data?

  • Methodological Answer :

  • Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning. Validate with Rint ≤ 0.05 and CC₁/₂ ≥ 80% .
  • Disorder Modeling : For flexible dodecyl chains, split occupancy over multiple sites and apply restraints (e.g., DFIX, SIMU) to avoid overfitting .

Q. How can researchers address discrepancies in biological activity data across different batches of synthesized this compound derivatives?

  • Methodological Answer :

  • Batch-to-Batch Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, anhydrous solvents) and validate purity via LC-MS.
  • Aggregation Studies : Perform dynamic light scattering (DLS) to detect nanoaggregates, which may alter bioavailability .

Data Analysis & Reporting Best Practices

Q. What statistical approaches are suitable for analyzing dose-response data in cytotoxicity assays involving this compound derivatives?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Report 95% confidence intervals and validate with ≥3 independent replicates. For outliers, apply Grubbs’ test (α = 0.05) .

Q. How should researchers document synthetic procedures to ensure reproducibility in multi-step syntheses of imidazolidine-2,4-dione derivatives?

  • Methodological Answer : Include step-by-step protocols with critical parameters (e.g., reaction time, temperature, catalyst loading). For example, specify recrystallization solvents (e.g., ethyl acetate/hexane, 1:3 v/v) and drying conditions (e.g., 40°C under vacuum) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.